Erythromycin, 12-deoxy-, is a derivative of erythromycin, a well-known macrolide antibiotic initially discovered in 1952 from the bacterium Saccharopolyspora erythraea. This compound retains the core antibacterial properties of erythromycin while possessing specific modifications that influence its pharmacological profile. Erythromycin is primarily effective against Gram-positive and some Gram-negative bacteria, as well as atypical pathogens such as Mycoplasma and certain Mycobacteria .
Erythromycin and its derivatives are produced through fermentation processes involving specific strains of bacteria. The biosynthesis of erythromycin involves a complex series of enzymatic reactions that convert simple precursors into the macrolide structure. The production of erythromycin, 12-deoxy-, specifically involves alterations to the standard erythromycin biosynthetic pathway, leading to its unique chemical structure .
Erythromycin, 12-deoxy- belongs to the class of macrolide antibiotics. Macrolides are characterized by a large lactone ring and are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This class includes other antibiotics such as Azithromycin and Clarithromycin, which share similar mechanisms of action but differ in their chemical structures and pharmacokinetics .
The synthesis of erythromycin, 12-deoxy- can be achieved through several methods, typically involving modifications to the erythromycin backbone. A notable synthetic route includes:
These methods allow for the controlled synthesis of erythromycin, 12-deoxy-, enabling the introduction of specific functional groups that enhance its biological activity.
Erythromycin, 12-deoxy- has a molecular formula of with a molecular weight of approximately 717.90 g/mol. The structure features a large lactone ring typical of macrolides, with specific hydroxyl and methoxy groups that differentiate it from other erythromycin variants.
The structural modifications at positions 11 and 12 contribute significantly to its pharmacological properties by influencing binding affinity to bacterial ribosomes .
Erythromycin, 12-deoxy- participates in various chemical reactions typical for macrolides:
These reactions are essential for developing new derivatives with enhanced therapeutic profiles or reduced side effects .
Erythromycin, 12-deoxy- exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds specifically to the 50S ribosomal subunit of bacteria, blocking peptide bond formation and translocation during translation.
These properties are critical for understanding how erythromycin interacts within biological systems and its potential formulations as a therapeutic agent .
Erythromycin, 12-deoxy- has several scientific applications:
The versatility of erythromycin derivatives continues to be explored in both clinical settings and research environments, highlighting their significance in modern medicine.
The assembly of the 12-deoxyerythromycin aglycone, 6-deoxyerythronolide B (6-dEB), is orchestrated by a multimodular type I PKS system in Saccharopolyspora erythraea. This system comprises three giant polypeptides (DEBS1–3) with 28 functional domains that catalyze the stepwise condensation of one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. The absence of the C-12 hydroxyl group in 12-deoxyerythromycin derivatives stems from engineered modifications to the acyltransferase (AT) domains within module 1 (AT1) or module 2 (AT2) of DEBS. Substitution of native methylmalonyl-specific AT domains with malonyl-CoA-specific counterparts (e.g., from Streptomyces venezuelae or rapamycin PKS) eliminates the methyl branch at C-12 or C-10, yielding 12-desmethyl-12-deoxyerythromycin A or 10-desmethyl-12-deoxyerythromycin A, respectively [2] [6]. These modifications demonstrate the modularity of PKS and its susceptibility to reprogramming for novel polyketide backbones.
Table 1: Engineered PKS Modules for 12-Deoxyerythromycin Production
Engineered Domain | Source of Heterologous AT | Product | Bioactivity |
---|---|---|---|
AT1 in DEBS Module 1 | S. venezuelae ("Ven" AT) | 12-desmethyl-12-deoxyerythromycin A | Active vs. Staphylococcus aureus |
AT2 in DEBS Module 2 | Rapamycin PKS (RAPS AT14) | 10-desmethyl-12-deoxyerythromycin A | Active vs. Staphylococcus aureus |
The cytochrome P450 hydroxylase EryF catalyzes the first post-PKS modification: stereospecific C-6 hydroxylation of 6-dEB to form erythronolide B (EB). In 12-deoxyerythromycin biosynthesis, this step remains conserved. However, the absence of the C-12 hydroxyl group alters downstream processing. EryF features an enlarged substrate-binding pocket due to unique positioning of the B' and F helices, accommodating the macrolide ring perpendicular to the heme group (distance: ~4.8 Å from C-6 to heme iron) [7] [10]. This structural flexibility allows EryF to process 12-deoxy-6-dEB analogs, albeit with reduced efficiency. Crucially, C-12 hydroxylation is mediated by EryK (P450 EryK), which exhibits a 1,200–1,900-fold kinetic preference for erythromycin D over erythromycin B. In 12-deoxy pathways, the absence of the C-12 methyl branch prevents EryK recognition, leaving the C-12 position unmodified [7] [10].
Table 2: Comparative Substrate Specificity of Erythromycin P450 Hydroxylases
Enzyme | Reaction Catalyzed | Substrate Preference | Structural Determinants |
---|---|---|---|
EryF | C-6 hydroxylation of 6-dEB | 6-dEB > 12-deoxy-6-dEB | Enlarged active site; modified B'/F helices |
EryK | C-12 hydroxylation of EB/Er-D | Ery-D >> Ery-B (1,200–1,900-fold difference) | Strict requirement for C-12 methyl branch |
Glycosylation in erythromycins involves attachment of l-mycarose (C-3) and d-desosamine (C-5) to the aglycone. In 12-deoxyerythromycin derivatives, glycosylation proceeds identically to standard pathways:
Strain engineering focuses on PKS module editing, tailoring gene deletion, and precursor pathway optimization:
Table 3: Genetic Engineering Strategies for Enhanced 12-Deoxyerythromycin Yield
Strategy | Genetic Modification | Impact on Titer |
---|---|---|
AT Domain Replacement | Heterologous malonyl-CoA AT in DEBS module 1 | Novel 12-deoxy aglycone production |
eryK Deletion | Inactivation of C-12 hydroxylase | Accumulation of 12-deoxy-Er-D |
Competing Pathway Deletion | CRISPR-Cas9 excision of pkeA1-A4/rpp | 2–3 fold increase in spinosad/actinorhodin* |
Deoxysugar Pathway Boost | mtmDE overexpression in heterologous hosts | 3-fold increase in glycosylated products |
*Spinosad/actinorhodin used as reporters for flux redirection [5].
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